2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a phenylsulfanyl group
Preparation Methods
The synthesis of 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with a phenylsulfanyl reagent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dione, followed by the addition of the phenylsulfanyl reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
2-Methylcyclopentane-1,3-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
2-Phenylsulfanylcyclopentane-1,3-dione: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
Cyclopentane-1,3-dione derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
72302-65-9 |
---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-methyl-2-phenylsulfanylcyclopentane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c1-12(10(13)7-8-11(12)14)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
RCIOZSRKCMURDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.